RL71

curcuminoid SERCA2 inhibitor canine cancer model

RL71 (3,5-bis(3,4,5-trimethoxybenzylidene)-1-methylpiperidine-4-one; CAS 1195795-93-7) is a second-generation curcumin analog with submicromolar potency (EC50 0.38-0.79 μM) via SERCA2-selective inhibition, distinct from thapsigargin. Avoid generic substitutions; >20-fold potency difference from RL66. Validated for TNBC autophagy induction and Akt/HER2 downregulation. For R&D only.

Molecular Formula C26H31NO7
Molecular Weight 469.5 g/mol
Cat. No. B1679409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRL71
SynonymsRL71;  RL-71;  RL 71; 
Molecular FormulaC26H31NO7
Molecular Weight469.5 g/mol
Structural Identifiers
SMILESCN1CC(=CC2=CC(=C(C(=C2)OC)OC)OC)C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)C1
InChIInChI=1S/C26H31NO7/c1-27-14-18(8-16-10-20(29-2)25(33-6)21(11-16)30-3)24(28)19(15-27)9-17-12-22(31-4)26(34-7)23(13-17)32-5/h8-13H,14-15H2,1-7H3/b18-8+,19-9+
InChIKeyOGEWTDITEXRGCF-GCBPPVMSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

RL71 Compound Profile: Second-Generation Curcuminoid with Quantified SERCA2 Targeting and Cross-Species Anticancer Activity


RL71 (3,5-bis(3,4,5-trimethoxybenzylidene)-1-methylpiperidine-4-one; CAS 1195795-93-7; MW 469.53; Formula C26H31NO7) is a second-generation synthetic curcumin analog developed to overcome the bioavailability limitations of natural curcumin while retaining and enhancing anticancer activity [1]. Unlike the parent compound curcumin, which exhibits IC50 values in the 10–40 μM range in breast cancer cells, RL71 demonstrates submicromolar potency (EC50 0.38–0.79 μM) across multiple cancer types, attributed to its selective inhibition of sarco/endoplasmic reticulum calcium-ATPase 2 (SERCA2) at a novel binding site distinct from that of thapsigargin [2][3][4].

Why Generic Substitution of RL71 Fails: Structural Determinants and Target Specificity Create Irreproducible Functional Outcomes


Generic substitution among curcuminoid analogs is not scientifically valid due to RL71's unique structural features and target engagement profile. The presence of 3,4,5-trimethoxybenzylidene groups on both aromatic rings (in contrast to RL66's 4-pyridyl substitution) confers substantially enhanced potency—RL71 exhibits an EC50 of 0.66 μM compared to RL66's 16.29 μM in the same canine histiocytic sarcoma model, a >20-fold difference directly attributable to methoxy substitution [1]. Furthermore, RL71 binds SERCA2 at a novel site with a calculated free energy of −8.89 kcal mol−1, a binding mode distinct from pan-SERCA inhibitors like thapsigargin, which inhibits all SERCA isoforms with equal potency (10–20 nM) [2][3]. Substitution with unformulated curcumin (IC50 10–40 μM) or structurally similar but functionally distinct analogs will not recapitulate RL71's potency, target selectivity, or its ability to trigger excessive autophagic cell death in SERCA2-overexpressing TNBC cells [4].

RL71 Procurement Evidence Guide: Quantitative Differentiation Versus Closest Analogs and In-Class Candidates


Potency Differentiation: RL71 Demonstrates >20-Fold Higher Potency Than Structurally Closest Analog RL66 in Direct Head-to-Head Canine Histiocytic Sarcoma Assay

In a direct head-to-head comparison of five curcumin analogues in canine histiocytic sarcoma cell lines (DH82 and Nike), RL71 demonstrated the highest potency among all compounds tested. The structurally closest analog RL66 (differing only in aromatic ring substitution: RL71 bears 3,4,5-trimethoxy groups while RL66 bears 4-pyridyl groups) exhibited an EC50 of 16.29 µM in DH82 cells, representing a 24.7-fold lower potency compared to RL71's EC50 of 0.66 ± 0.057 µM [1]. This stark potency differential, driven by methoxy substitution on carbons 2, 3, and 4 of the benzene rings, directly informs procurement decisions for studies requiring submicromolar SERCA2 inhibition.

curcuminoid SERCA2 inhibitor canine cancer model comparative potency

Target Binding Differentiation: RL71 Binds SERCA2 at a Novel Site Distinct from Thapsigargin, Enabling Isoform-Selective Inhibition Not Achievable with Pan-SERCA Inhibitors

RL71 selectively inhibits SERCA2 through binding at a previously uncharacterized site, with computational docking revealing the lowest estimated free energy of −8.89 kcal mol−1 among all tested binding conformations [1]. This binding mode differs fundamentally from thapsigargin, a pan-SERCA inhibitor that binds the E2 conformation of all SERCA isoforms (SERCA1, SERCA2, SERCA3) with equal high affinity (IC50 10–20 nM) and no isoform discrimination [2]. The novel binding site engagement of RL71 translates to functional selectivity: RL71 suppresses Ca2+-ATPase activity of SERCA2 while demonstrating synergistic rather than competitive cytotoxicity with thapsigargin, confirming distinct binding mechanisms [1].

SERCA2 target engagement binding site isoform selectivity

Formulation-Enabled In Vivo Efficacy: SMA-RL71 Nanoformulation Achieves 67% Tumor Growth Suppression and 16-Fold Increased Tumor Accumulation Versus Unformulated RL71

Unformulated RL71 exhibits poor aqueous solubility and fails to suppress tumor growth in murine xenograft models when administered orally or intravenously [1]. Encapsulation in styrene maleic acid (SMA) micelles (SMA-RL71) fundamentally alters the compound's pharmacokinetic and biodistribution profile. In a murine MDA-MB-231 TNBC xenograft model, SMA-RL71 (10 mg/kg, i.v., twice weekly for 2 weeks) significantly suppressed tumor growth by 67% compared to control, whereas free RL71 produced no significant tumor growth alteration [2]. Biodistribution analysis revealed that SMA encapsulation increased tumor drug accumulation 16-fold compared to control formulations, driving the stark efficacy differential [2]. Long-term toxicity assessment demonstrated normal liver and kidney function markers following 90 days of weekly SMA-RL71 (10 mg/kg) administration [2].

nanoformulation tumor accumulation xenograft TNBC

Mechanistic Differentiation: RL71 Induces Excessive Autophagic Cell Death as Primary Cytotoxic Mechanism in TNBC, Distinct from Apoptosis-Predominant Curcumin Analogs

In triple-negative breast cancer (TNBC) models, RL71's cytotoxic mechanism differs fundamentally from apoptosis-predominant curcumin analogs. While RL71 induces apoptosis (evidenced by cleaved caspase-3 activation), excessive autophagic cell death constitutes the main contributor to RL71-induced TNBC cell death—a mechanism not reported as predominant for RL66 or curcumin [1]. Mechanistically, RL71 augments Ca2+ release from the ER into the cytosol by inhibiting SERCA2, activating the CaMKK-AMPK-mTOR pathway and triggering mitochondrial damage that drives autophagy [1]. In two TNBC xenograft models, RL71 demonstrated strong in vivo efficacy including tumor growth inhibition, metastasis reduction, and prolonged survival [1]. This autophagic mechanism is particularly relevant given that TNBC cells maintain high autophagy activity to induce chemoresistance, and increased SERCA2 expression constitutes a druggable vulnerability that RL71 exploits [2].

autophagic cell death TNBC SERCA2 calcium signaling

Cross-Species Potency Validation: RL71 Maintains Submicromolar Activity Across Human and Canine Cancer Models, Supporting Translational and Comparative Oncology Applications

RL71 demonstrates consistently potent submicromolar activity across phylogenetically diverse cancer models, a property not documented for many curcuminoid analogs. In canine osteosarcoma cell lines, RL71 exhibited EC50 values of 0.64 ± 0.04 µM (D-17) and 0.38 ± 0.009 µM (Gracie) [1]. In canine histiocytic sarcoma, EC50 values were 0.66 ± 0.057 µM (DH82) and 0.79 ± 0.13 µM (Nike) [2]. In human colorectal cancer SW480 cells, RL71 displayed an IC50 of 0.8 µM [3]. This conserved potency profile across species supports RL71's utility in comparative oncology studies, particularly given canine cancers serve as valuable translational models for human disease due to shared tumor biology and treatment resistance patterns [1].

cross-species canine osteosarcoma colorectal cancer translational oncology

RL71 Best-Fit Application Scenarios: Evidence-Backed Use Cases for Procurement Decision-Making


Triple-Negative Breast Cancer (TNBC) Autophagy and SERCA2-Targeting Studies

RL71 is optimally deployed in TNBC research programs investigating SERCA2 as a druggable vulnerability and autophagy induction as a therapeutic strategy. Evidence demonstrates that RL71 triggers excessive autophagic cell death as the primary cytotoxic mechanism in TNBC cells via SERCA2 inhibition and CaMKK-AMPK-mTOR pathway activation [1]. This mechanism is particularly relevant for studies of chemoresistant TNBC, where high autophagy activity contributes to treatment failure and SERCA2 overexpression represents a targetable vulnerability [1][2]. The SMA-RL71 formulation achieves 67% tumor growth suppression and 16-fold increased tumor accumulation in TNBC xenografts, providing a validated in vivo tool for preclinical efficacy studies [3].

Comparative Oncology: Canine Osteosarcoma and Histiocytic Sarcoma as Translational Models

RL71 is uniquely positioned for comparative oncology studies leveraging spontaneously occurring canine cancers as translational models for human disease. RL71 demonstrates validated submicromolar potency in both canine osteosarcoma (EC50 0.38–0.64 µM) and canine histiocytic sarcoma (EC50 0.66–0.79 µM) [4][5]. These canine cancers share biological and treatment-resistance features with human malignancies, offering a more clinically predictive model than murine xenografts. RL71's cross-species potency profile enables direct translational correlation between canine and human studies without requiring species-specific compound optimization [4].

SERCA2 Isoform-Selective Chemical Biology and Calcium Signaling Studies

RL71 serves as a chemical biology tool for dissecting SERCA2-specific functions in cancer and calcium signaling pathways. Unlike thapsigargin, which inhibits all SERCA isoforms (SERCA1/2/3) with equal potency, RL71 demonstrates SERCA2-selective inhibition through binding at a novel site with −8.89 kcal mol−1 estimated free energy [6][7]. This selectivity enables researchers to isolate SERCA2-dependent effects from those mediated by SERCA1 or SERCA3, a capability not afforded by pan-SERCA inhibitors. RL71's synergistic rather than competitive interaction with thapsigargin further validates distinct target engagement [6].

ER-Negative Breast Cancer Cell Signaling and Apoptosis Pathway Studies

RL71 is validated for mechanistic studies of Akt downregulation, HER2/neu dephosphorylation, and G2/M cell cycle arrest in ER-negative breast cancer models. At 1 µM, RL71 induces 35% apoptosis in SKBr3 cells after 48 hours, decreases HER2/neu phosphorylation, increases p27, and downregulates Akt phosphorylation in MDA-MB-231 and MDA-MB-468 cells [8]. These quantified signaling effects, combined with RL71's oral bioavailability (peak plasma concentration 0.405 µg/mL at 5 min post 8.5 mg/kg oral dose), support its use in cellular and in vivo studies of ER-negative breast cancer signaling networks [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for RL71

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.